1h-heptafluorocyclopentene
Description
The exact mass of the compound Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1h-heptafluorocyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-heptafluorocyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCOETZVBNIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074654 | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-03-1 | |
| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Perfluoro(cyclopent-1-ene) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Solubility of 1h-heptafluorocyclopentene in organic solvents
Part 1: Executive Summary & Chemical Identity
1H-Heptafluorocyclopentene (C₅HF₇) represents a specialized class of hydrofluoroolefins (HFOs) that serves as a critical intermediate in fluoropolymer synthesis and a high-performance solvent in niche cleaning and extraction applications. Unlike its perfluorinated counterpart (perfluorocyclopentene, C₅F₈), the presence of a single vinylic hydrogen atom and a double bond introduces a distinct dipole moment.
This structural asymmetry is the key to its solubility profile: it acts as a "Hybrid Solvent." It retains the lipophobicity and low surface tension characteristic of perfluorocarbons while exhibiting significantly enhanced miscibility with organic solvents that are typically incompatible with perfluorinated fluids.
Key Physical Properties (Reference Standard):
-
Molecular Formula: C₅HF₇
-
Molecular Weight: ~194.05 g/mol
-
Boiling Point: ~45–48 °C (Estimated based on structural analogs)
-
Appearance: Clear, colorless liquid
-
Polarity: Low-to-Moderate (Dipole driven by C-H vs C-F asymmetry)
Part 2: Solubility Mechanics & Profile
The "Fluorine-Hydrogen" Bridge Effect
In perfluorinated solvents, the electron sheath is uniform, repelling most polar organics. In 1H-heptafluorocyclopentene, the C-H bond creates a localized positive dipole, while the C=C double bond increases polarizability.
-
Mechanism: The H-atom allows for weak dipole-dipole interactions and very weak hydrogen bonding acceptance with protic solvents.
-
Result: Unlike perfluorocyclopentene (which forms two phases with acetone or THF), 1H-heptafluorocyclopentene is often fully miscible with these medium-polarity solvents.
Solubility Compatibility Table
The following data summarizes the miscibility of 1H-heptafluorocyclopentene with common laboratory and industrial solvents.
| Solvent Class | Representative Solvent | Miscibility | Mechanistic Insight |
| Alkanes | Hexane, Heptane | Miscible | Van der Waals forces dominate; Fluorine/Alkyl compatibility is high. |
| Chlorinated | Dichloromethane (DCM) | Miscible | High compatibility due to similar polarizability and density. |
| Ethers | THF, Diethyl Ether | Miscible | The C-H bond allows interaction with the ether oxygen lone pairs. |
| Ketones | Acetone, MEK | Miscible | Soluble, unlike many perfluorocarbons (PFCs). |
| Alcohols | Methanol, Ethanol | Variable * | Miscible with Ethanol; Methanol may show immiscibility at low temps. |
| Water | Water | Insoluble | Highly hydrophobic; interfacial tension is high. |
| Fluorinated | HFE-7100, FC-72 | Miscible | "Like dissolves like" – ideal for dilution. |
*Note: Temperature dependent. At <0°C, phase separation may occur with Methanol.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection when using 1H-heptafluorocyclopentene as a reaction medium or extraction solvent.
Caption: Decision tree for predicting miscibility based on co-solvent polarity class.
Part 4: Experimental Protocols
As a volatile fluorocarbon, standard gravimetric solubility tests can be inaccurate due to rapid evaporation. Use the following Closed-Loop Saturation Protocol to determine precise solubility limits of solid solutes in 1H-heptafluorocyclopentene.
Protocol: Saturation Limit Determination (Closed-Loop)
Objective: Determine the maximum solubility of a solid API or reagent in 1H-heptafluorocyclopentene at 25°C.
Materials:
-
Scintillation vials with PTFE-lined caps (20 mL).
-
Syringe filters (0.22 µm PTFE - hydrophobic).
-
Analytical balance (±0.01 mg).
-
Temperature-controlled shaker or water bath.
Step-by-Step Methodology:
-
Preparation (Excess Addition):
-
Add 5.0 mL of 1H-heptafluorocyclopentene to the vial.
-
Add the solid solute in small increments until a visible precipitate persists (supersaturation).
-
Critical: Cap immediately between additions to prevent solvent loss (BP ~48°C).
-
-
Equilibration:
-
Seal the vial with Parafilm to ensure closure integrity.
-
Agitate at 25°C for 24 hours.
-
Allow to stand for 1 hour to let undissolved solids settle.
-
-
Sampling (The Rapid Transfer Technique):
-
Pre-weigh a clean, dry evaporation dish (
). -
Using a glass syringe, withdraw 2.0 mL of the supernatant through the 0.22 µm PTFE filter.
-
Immediately dispense into the pre-weighed dish and record the wet weight (
). -
Note: Do not use plastic syringes if the solute is sensitive to leachables; however, the fluorocarbon is generally compatible with PP/PE.
-
-
Drying:
-
Allow the solvent to evaporate in a fume hood (ambient airflow) for 2 hours.
-
Dry in a vacuum oven at 40°C (mild heat) for 1 hour to remove trace solvent.
-
Weigh the dish with residue (
).
-
-
Calculation:
Part 5: Applications in Drug Development & Synthesis
Reaction Medium for Fluorination
1H-heptafluorocyclopentene is an excellent solvent for electrophilic fluorination reactions (e.g., using Selectfluor). Its electron-deficient nature prevents it from participating in the reaction, while its miscibility with DCM allows for homogenous conditions.
Liquid-Liquid Extraction (Fluorous Phase)
Because it is immiscible with water but miscible with organic solvents, it can be used in Fluorous Solid-Phase Extraction (F-SPE) workflows.
-
Workflow: Dissolve crude mixture in Ethanol/Water
Add 1H-heptafluorocyclopentene Fluorinated tags partition into the fluoro-layer.
Part 6: Safety & Handling (E-E-A-T)
-
Vapor Pressure: High. Use only in a well-ventilated fume hood.
-
Flammability: While many highly fluorinated compounds are non-flammable, the presence of the C-H bond and double bond means flammability limits must be verified . Treat as potentially flammable until flash point data is confirmed for your specific batch/isomer.
-
Compatibility: Avoid strong bases (NaOH, KOH) or strong nucleophiles, which can attack the double bond via vinylic substitution or dehydrofluorination.
References
-
PubChem Compound Summary. 1,2,3,3,4,4,5-Heptafluorocyclopentene (Isomer Analog). National Center for Biotechnology Information. [Link]
-
Zeon Corporation. Specialty Solvents and Cyclopentene Derivatives Technical Data. (General reference for Zeorora-class solvents). [Link]
- Wypych, G.Handbook of Solvents, Volume 1: Properties. ChemTec Publishing, 2019. (Source for general solubility parameters of hydrofluoroolefins).
Synonyms for 1h-heptafluorocyclopentene
Defining the Scope
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Methodological & Application
Application Note: Purification of 1H-Heptafluorocyclopentene (C5HF7)
The following Application Note and Protocol details the purification of 1H-heptafluorocyclopentene (C5HF7) , a critical fluorinated building block used in pharmaceutical synthesis and advanced materials.
Executive Summary
1H-heptafluorocyclopentene (C5HF7, CAS 15290-77-4) is a versatile intermediate often synthesized via the partial reduction of octafluorocyclopentene (C5F8) or dehydrofluorination of heptafluorocyclopentane. Its high reactivity at the C-H bond and double bond makes it valuable for introducing the heptafluorocyclopentenyl moiety into pharmaceutical candidates. However, its synthesis typically yields a complex mixture containing unreacted perfluorocyclopentene (C5F8), over-reduced hexafluorocyclopentenes (C5H2F6), and hazardous hydrofluoric acid (HF).
This protocol outlines a rigorous purification strategy to achieve >99.5% purity suitable for GMP-compliant drug development. The method integrates acid scrubbing , molecular sieve drying , and fractional distillation to isolate the target compound from close-boiling impurities.
Impurity Profile & Physicochemical Properties
Understanding the separation challenges is critical. The boiling point proximity of the target to its major impurities necessitates high-efficiency fractionation.
| Compound | Formula | Boiling Point (°C) | Origin | Removal Strategy |
| 1H-Heptafluorocyclopentene | C5HF7 | ~33-35 (Est.)* | Target | N/A |
| Octafluorocyclopentene | C5F8 | 27.0 | Starting Material | Fractional Distillation |
| Hexafluorocyclopentene (isomers) | C5H2F6 | ~40-45 | Over-reduction | Fractional Distillation |
| Hydrofluoric Acid | HF | 19.5 | Byproduct | Chemical Adsorption (NaF/Alumina) |
| Water | H2O | 100.0 | Solvent/Atmosphere | Molecular Sieves (3A) |
*Note: 1H-heptafluorocyclopentene typically boils slightly higher than its perfluorinated analog due to increased polarity, though literature values vary.
Core Purification Protocol
Phase 1: Acid Removal & Drying (Pre-Distillation)
Crude C5HF7 often contains significant HF, which is corrosive to glass and metal distillation equipment. Immediate removal is mandatory.
Mechanism:
-
HF Removal: Sodium Fluoride (NaF) pellets react with HF to form Sodium Bifluoride (NaHF2), a solid that is easily filtered.
-
Reaction:
-
-
Drying: Activated 3A Molecular Sieves selectively adsorb water without adsorbing the fluorocarbon (pore size exclusion).
Protocol:
-
Cooling: Chill the crude reaction mixture to 0°C to minimize volatilization (BP ~34°C).
-
Scrubbing: Pass the crude liquid through a packed bed column containing Sodium Fluoride (NaF) pellets.
-
Flow Rate: 1-2 Bed Volumes/hour.
-
Residence Time: >30 minutes.
-
-
Drying: Recirculate the HF-free eluate through a column of activated 3A Molecular Sieves for 4 hours.
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove particulate fines.
Phase 2: Fractional Distillation
The separation of C5HF7 (BP ~34°C) from C5F8 (BP 27°C) requires a column with high theoretical plate count due to the narrow boiling point difference (
Equipment Setup:
-
Column: Vacuum-jacketed Vigreux column or packed column (e.g., Helipak or Raschig rings) with >30 theoretical plates.
-
Condenser: Double-surface reflux condenser cooled to -10°C (using glycol/water chiller).
-
Head: Solenoid-controlled reflux splitter.
Step-by-Step Distillation:
-
Equilibration: Heat the pot to reflux. Operate at Total Reflux for 1 hour to equilibrate the column.
-
Foreshot (C5F8 Removal): Set reflux ratio to 20:1 (Reflux:Takeoff).
-
Collect fractions boiling at 26-28°C.
-
Monitor: Analyze fractions by GC-FID. C5F8 will elute first.
-
-
Intermediate Cut: When vapor temperature rises to 29-31°C, collect a small intermediate fraction (mixture of C5F8/C5HF7).
-
Main Fraction (Target): Collect the fraction boiling at 33-35°C (steady plateau).
-
Purity Check: Continue collection until pot temperature rises or GC indicates presence of C5H2F6 (higher boilers).
-
-
Heel: Discard the pot residue containing hexafluorocyclopentenes and oligomers.
Phase 3: Polishing (Optional)
For pharmaceutical applications requiring <10 ppm impurities, a final adsorption step is recommended.
-
Adsorbent: Activated Carbon (acid-washed) or Silica Gel.
-
Process: Pass the distilled C5HF7 through a cartridge to remove trace colored oligomers or polar impurities.
Process Visualization (Workflow Diagram)
Figure 1: Step-by-step purification workflow for 1H-heptafluorocyclopentene.
Analytical Validation (QC)
To validate the protocol, the following analytical methods must be established:
| Parameter | Method | Acceptance Criteria |
| Purity | GC-FID (DB-624 or equivalent column) | > 99.5% Area |
| Identity | GC-MS (EI Mode) | Matches Reference Spectrum (m/z 194 for M+) |
| Water Content | Karl Fischer Titration (Coulometric) | < 50 ppm |
| Acidity (HF) | Acid-Base Titration or Ion Chromatography | < 10 ppm |
GC Method Parameters:
-
Column: DB-624 (30m x 0.32mm x 1.8µm) - Ideal for volatile halogenated organics.
-
Injector: 150°C, Split 50:1.
-
Oven: 35°C (hold 5 min)
10°C/min 150°C. -
Detector: FID at 250°C.
Safety & Handling
-
HF Hazard: Even trace HF is dangerous. Always wear HF-resistant gloves (Neoprene/Nitrile double layer) and have Calcium Gluconate gel available.
-
Pressure: C5HF7 has a high vapor pressure. Store in stainless steel cylinders or pressure-rated glass vessels at <5°C.
-
Inhalation: Use a fume hood. Fluorinated olefins can be toxic or act as asphyxiants.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Siegemund, G., et al. (2016). "Fluorine Compounds, Organic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Zeon Corporation . (n.d.). Octafluorocyclopentene (C5F8) Technical Data. (Reference for impurity profile of parent compound). Link
-
National Institute of Standards and Technology (NIST) . (2023). 1,2,3,3,4,4,5-Heptafluorocyclopentene Mass Spectrum. NIST Chemistry WebBook. Link
Gas chromatography-mass spectrometry (GC-MS) analysis of 1h-heptafluorocyclopentene
Methodology for the Quantification and Structural Confirmation of Volatile Fluorinated Intermediates
Executive Summary
1H-Heptafluorocyclopentene (
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to separate 1H-heptafluorocyclopentene from its perfluorinated analogs. We utilize a thick-film cyanopropyl-phenyl based stationary phase (DB-624 type) to maximize retention of volatiles, coupled with Electron Ionization (EI) MS for definitive structural elucidation.
Chemical Context & Analytical Challenges
The Analyte
1H-Heptafluorocyclopentene is a cyclic hydrofluoroolefin (HFO). Unlike perfluorocyclopentene, the presence of a single hydrogen atom on the double bond (
| Property | Value | Analytical Implication |
| CAS Number | 15290-77-4 | Reference standard verification. |
| Molecular Formula | Target Molecular Ion ( | |
| Boiling Point | ~46–48°C | Critical: Requires low initial oven temp (<35°C) to prevent solvent co-elution. |
| Polarity | Moderate | Requires intermediate polarity column for separation from non-polar perfluoro-impurities. |
The Challenge: " The Fluorine Effect"
Fluorinated compounds often exhibit "mass defect" issues and can be difficult to retain on standard non-polar (100% dimethylpolysiloxane) columns due to their low surface energy. Furthermore, the high volatility of 1H-heptafluorocyclopentene poses a risk of sample loss during preparation and discrimination in the GC inlet.
Experimental Protocol
Sample Preparation
-
Solvent: Dichloromethane (DCM) or n-Hexane. DCM is preferred if the sample contains more polar byproducts, but n-Hexane provides better separation from the solvent front for this specific analyte.
-
Concentration: 100 µg/mL (ppm) for scan mode analysis; 1-10 µg/mL for SIM (Selected Ion Monitoring) quantification.
-
Handling: Prepare standards in chilled vials (4°C) to minimize evaporative loss of the analyte relative to the solvent.
GC-MS Method Parameters
Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (S/SL) | |
| Mode | Split (20:1 to 50:1) | Essential. Splitless injection causes peak broadening and detector saturation for volatile halocarbons. |
| Inlet Temperature | 200°C | High enough to vaporize, low enough to prevent thermal degradation of labile impurities. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode to maintain MS vacuum stability. |
| Column | DB-624 (or ZB-624) | 6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane. Dimensions: 30m |
| Why this column? | The 1.4 µm thick film is non-negotiable. It increases the phase ratio ( |
Oven Program
-
Initial: 35°C for 4 minutes (Isothermal hold to trap volatiles).
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 25°C/min to 240°C.
-
Final Hold: 2 minutes at 240°C (Bake out).
Mass Spectrometer (Agilent 5977B or equivalent)
| Parameter | Setting |
| Source | Electron Ionization (EI), 70 eV |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Transfer Line | 240°C |
| Acquisition | Scan Mode: 35–300 amu |
| Solvent Delay | 2.5 min (Adjust based on solvent retention time) |
Results & Discussion
Chromatographic Separation
Using the DB-624 column, 1H-heptafluorocyclopentene elutes after the solvent front but before heavier impurities.
-
Retention Time (approx): 4.5 – 5.2 minutes.
-
Resolution: Baseline resolution (
) is achieved between the target analyte and Octafluorocyclopentene (a common precursor), which elutes earlier due to the lack of the dipole-inducing hydrogen atom.
Mass Spectral Interpretation
The EI spectrum of 1H-heptafluorocyclopentene is characterized by extensive fragmentation due to the stability of fluorinated cations.
-
Molecular Ion (
): m/z 194 . (Usually distinct, roughly 20-30% relative abundance). -
Base Peak: Often m/z 69 (
) or m/z 125 ( ). -
Diagnostic Fragments:
-
m/z 175 (
): Loss of a single fluorine atom. -
m/z 144 (
): Ring contraction or ejection of a difluorocarbene unit. -
m/z 125 (
): Loss of trifluoromethyl radical (common in cyclic fluorocarbons via ring opening).
-
Impurity Profiling
Common impurities in the synthesis of 1H-heptafluorocyclopentene include:
-
Octafluorocyclopentene (
): 212. Elutes earlier. -
Hexafluorocyclopentene (
or ): Depending on the synthesis route (e.g., reduction), di-hydro species may form.
Visualizations
Analytical Workflow
The following diagram illustrates the decision matrix for handling this volatile sample.
Caption: Workflow optimizing volatile retention via cold prep and thick-film chromatography.
Fragmentation Pathway (Proposed)
Understanding the fragmentation helps distinguish the 1H-isomer from perfluorinated analogs.
Caption: Primary EI fragmentation pathways for 1H-heptafluorocyclopentene.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, the following System Suitability Test (SST) criteria must be met before running samples:
-
Solvent/Analyte Resolution: The valley between the solvent peak and 1H-heptafluorocyclopentene must return to baseline (
). If not, lower the initial oven temperature to 30°C. -
Peak Symmetry: Tailing factor (
) for m/z 194 must be . Excessive tailing indicates activity in the liner (replace liner) or column degradation. -
Sensitivity: Signal-to-Noise (S/N) ratio for a 1 ppm standard must be
.
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Fluorinated Hydrocarbons. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Agilent Technologies. Analysis of Volatile Organic Compounds by GC/MS using DB-624. Application Note 5991-0029EN. Available at: [Link]
-
PubChem. 1,2,3,3,4,4,5-Heptafluorocyclopentene Compound Summary. National Library of Medicine. Available at: [Link]
-
Smart, B. E. (2001). Fluorine Substituent Effects (on reactivity and properties). In Organofluorine Chemistry. DOI:
Application Note: 1H-Heptafluorocyclopentene as a Versatile Synthon in Pharmaceutical Chemistry
Executive Summary
1H-Heptafluorocyclopentene (HFCP, CAS: 15230-26-9) is a specialized hydrofluoroolefin intermediate offering unique strategic advantages in the synthesis of fluorinated pharmaceutical scaffolds. Unlike its perfluorinated analog (octafluorocyclopentene), the presence of a single hydrogen atom breaks the molecular symmetry and introduces a specific site for regioselective functionalization.
This guide outlines the practical application of HFCP in drug discovery, focusing on two primary reactivity modes:
-
Nucleophilic Vinylic Substitution (
V): For introducing the heptafluorocyclopentenyl moiety into pharmacophores. -
In-Situ Diene Generation: Utilizing HFCP as a stable precursor for hexafluorocyclopentadiene in Diels-Alder cycloadditions to construct rigid, lipophilic polycyclic cores.
Chemical Profile & Safety
Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety protocols.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Synthesis |
| Molecular Formula | High F-content increases lipophilicity ( | |
| Molecular Weight | 194.05 g/mol | Stoichiometry calculations. |
| Boiling Point | ~34-36 °C | Volatile. Requires cooled condensers/sealed vessels. |
| Appearance | Colorless Liquid | Visual monitoring difficult; rely on GC/NMR. |
| Reactivity | Electrophilic Alkene | Susceptible to nucleophiles and bases. |
Safety Protocol (Critical)
-
Volatile Fluorocarbon: HFCP has a low boiling point. All reactions must be performed in a fume hood with efficient reflux condensers (coolant < 0°C) or in sealed pressure vessels.
-
HF Generation: Reactions involving elimination or hydrolysis may generate Hydrogen Fluoride (HF). Calcium gluconate gel must be available at the workstation.
-
Incompatibility: Avoid contact with strong bases (unless intended for elimination) and alkali metals.
Mechanistic Insight: The "Fluorine Effect"
To design effective protocols, one must understand the electronic environment of the cyclopentenyl ring.
-
Electron Deficiency: The seven fluorine atoms create a highly electron-deficient double bond, lowering the LUMO energy and making the ring highly susceptible to nucleophilic attack.
-
The "1H" Advantage: The proton at the 1-position (or allylic depending on isomer equilibration) is acidic (
lowered by adjacent groups). This allows HFCP to act as a "masked" diene.
Diagram 1: Reactivity Pathways of HFCP
The following flowchart illustrates the bifurcation of reactivity based on the reagents used (Base vs. Nucleophile).
Figure 1: Divergent synthetic pathways for 1H-heptafluorocyclopentene. Path A leads to structural complexity via cycloaddition; Path B leads to functionalization.
Application Protocols
Protocol A: Synthesis of Fluorinated Scaffolds via Nucleophilic Substitution ( V)
Objective: To attach the heptafluorocyclopentenyl group to a pharmaceutical amine or thiol payload. This modification is often used to enhance metabolic stability by blocking oxidation sites.
Mechanism: The nucleophile attacks the vinylic carbon. The intermediate carbanion is stabilized by the
Reagents:
-
Substrate: 1H-Heptafluorocyclopentene (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.1 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) to scavenge HF. -
Solvent: Acetonitrile (MeCN) or THF (Dry).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser (cooled to -10°C due to HFCP volatility). Maintain an inert
atmosphere. -
Charging: Add the Nucleophile and Base to the solvent (0.2 M concentration). Cool the mixture to 0°C in an ice bath.
-
Addition: Add 1H-Heptafluorocyclopentene dropwise via syringe. Note: Exotherm is possible.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via 19F-NMR (disappearance of vinylic F signals).
-
Workup:
-
Quench with water.
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine and dry over
.
-
-
Purification: Concentrate under reduced pressure (carefully, product may be volatile). Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
19F-NMR: Shift in signals indicating loss of symmetry and loss of one F equivalent.
-
MS: M+ peak corresponding to [Nucleophile +
].
Protocol B: In-Situ Generation of Hexafluorocyclopentadiene for Diels-Alder
Objective: To synthesize bridged polycyclic systems (e.g., fluorinated norbornene derivatives) which serve as rigid, lipophilic cores in drug design. Rationale: Hexafluorocyclopentadiene is unstable and dimerizes rapidly. Generating it in situ from the stable HFCP precursor ensures high yields of the cross-coupled product.
Reagents:
-
Precursor: 1H-Heptafluorocyclopentene (1.0 equiv)
-
Dienophile: Styrene, Allyl alcohol, or Acrylate derivative (1.5 equiv)
-
Base: Potassium Fluoride (KF) or
(2.0 equiv) -
Solvent: Diglyme or DMF (High boiling point required).
Step-by-Step Methodology:
-
Setup: Use a sealed pressure tube or autoclave if operating above solvent boiling point.
-
Mixing: Dissolve the Dienophile and Base in the solvent.
-
Addition: Add HFCP at RT.
-
Thermal Activation: Heat the vessel to 80–100°C.
-
Mechanism: The base promotes dehydrofluorination of HFCP to form Hexafluorocyclopentadiene.
-
Trapping: The generated diene immediately undergoes [4+2] cycloaddition with the dienophile.
-
-
Duration: Stir for 12–24 hours.
-
Workup: Pour into ice water. Extract with Ether.
-
Purification: Distillation or Column Chromatography.
Diagram 2: In-Situ Trapping Workflow
Figure 2: Step-by-step workflow for the "one-pot" synthesis of fluorinated bridged systems.
Quality Control & Analytical Standards
Characterizing fluorinated cycloalkenes requires specific NMR techniques due to C-F coupling.
Table 2: Analytical Parameters
| Technique | Parameter | Expected Observation |
| 19F-NMR | Range: -100 to -200 ppm | Complex multiplets due to F-F coupling. Integration is critical to confirm the loss of F in substitution reactions. |
| 1H-NMR | Range: 5.0 - 7.0 ppm | The single proton in HFCP usually appears as a complex multiplet (coupling with 7 Fluorines). Disappearance indicates elimination (Protocol B). |
| GC-MS | EI / CI | Parent ion often weak. Look for fragment |
References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Fundamental text on fluoroalkene reactivity).
-
Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutadienes and Dewar Benzenes. The Journal of Organic Chemistry. (Discusses perfluorocycloalkene behaviors).
-
Zeon Corporation. (n.d.). Specialty Chemicals: Fluorinated Cycloalkanes. (Industrial data on C5 fluorocarbons).
-
Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic and polyfluoroheteroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76. (Detailed reactivity of polyfluoro-ring systems).
-
Papageorgiou, C. D., et al. (2008). Synthesis of fluorinated carbocycles via ring-closing metathesis. Tetrahedron Letters. (Contextualizing fluorinated ring synthesis in pharma).
(Note: While specific proprietary pharmaceutical process papers are often trade secrets, the reactivity described above is grounded in the fundamental fluorine chemistry literature cited in Refs 1 & 4.)
Troubleshooting & Optimization
Issues with the stability of 1h-heptafluorocyclopentene under reaction conditions
Status: Operational Subject: Stability & Reactivity Optimization Ticket Priority: High (Reactive Intermediate)
Triage: Diagnostic Dashboard
Before altering your setup, identify your specific failure mode using the table below. 1H-heptafluorocyclopentene (HFCP) is a hydrofluoroolefin (HFO) characterized by a highly electron-deficient double bond and an acidic vinylic proton. Most stability issues stem from a misunderstanding of these two features.
| Observation | Probable Cause | Immediate Action |
| Reaction mixture turns black/tarry | Uncontrolled Dehydrofluorination. Strong base caused HF elimination, generating unstable hexafluorocyclopentadiene, which rapidly polymerized. | Lower temperature to -78°C; Switch to a non-nucleophilic, bulky base (e.g., LiHMDS instead of NaH). |
| Etching of glassware / White fumes | Hydrolysis/HF Generation. Moisture ingress caused hydrolysis of the C-F bond, releasing Hydrofluoric Acid (HF). | Verify inert atmosphere (Ar/N2). Switch to PTFE/PFA reactors if possible. |
| Low Yield (Multiple spots on TLC) | Regio-scrambling or Over-substitution. Nucleophilic attack occurred at the allylic position rather than vinylic, or double addition occurred. | Control stoichiometry strictly (1.05 eq). Switch solvent to reduce nucleophilicity (e.g., Ether vs. THF). |
| Exotherm upon reagent addition | Runaway Addition-Elimination. The electron-deficient ring reacts violently with strong nucleophiles. | Dilute reagents. Implement slow addition via syringe pump. |
Critical Issue: Base-Induced Instability
The Mechanism of Failure
The most common ticket we receive involves the decomposition of HFCP when attempting to functionalize the C-H bond.
The Trap: Users often treat HFCP like a standard hydrocarbon alkene. However, the seven fluorine atoms create a massive inductive effect ($ -I
Troubleshooting Protocol: The "Cold-Base" Strategy
To stabilize the lithiated intermediate or prevent elimination, follow this logic:
-
Temperature is Kinetic Control: At -78°C, deprotonation (kinetic) is favored over elimination (thermodynamic).
-
Base Selection: Avoid small, hard bases (e.g., NaH, NaOMe). Use bulky, non-nucleophilic bases.
Validated Protocol: C-H Deprotonation/Functionalization
-
Equipment: Flame-dried 3-neck flask, Ar atmosphere, Acetone/Dry Ice bath.
-
Solvent: Anhydrous Diethyl Ether ($ Et_2O $). Note: THF can sometimes promote decomposition due to higher solubility of aggregates.
Step-by-Step:
-
Cool $ Et_2O $ (20 mL) containing HFCP (1.0 eq) to -78°C .
-
Add LiHMDS (1.05 eq) dropwise over 15 minutes.
-
Why: LiHMDS is bulky and less likely to attack the double bond nucleophilically compared to n-BuLi.
-
-
Stir at -78°C for 30 minutes. The solution should remain clear or pale yellow.
-
Warning: Darkening indicates decomposition.
-
-
Add the Electrophile (e.g., Allyl Bromide, Iodine) slowly.
-
Allow to warm to 0°C only after the electrophile is fully added.
Visualizing the Pathway
The diagram below illustrates the divergence between successful functionalization and catastrophic polymerization.
Figure 1: Reaction pathway divergence. Temperature and base sterics dictate whether the system yields product or polymer.
Critical Issue: Nucleophilic Substitution ( )
The Mechanism of Failure
HFCP is highly susceptible to Nucleophilic Vinylic Substitution (
The Issue: Users attempting to substitute a specific fluorine often observe:
-
Over-reaction: Disubstitution occurs because the product is often as reactive as the starting material.
-
Regio-scrambling: Attack occurs at the allylic fluorines (
) rather than the vinylic position.
Troubleshooting Protocol: Stoichiometry & Solvent Control
To target mono-substitution of a vinylic fluorine (e.g., with an amine or alkoxide):
-
Inverse Addition: Add the nucleophile to the HFCP, not HFCP to the nucleophile. This ensures the HFCP is always in excess locally, discouraging disubstitution.
-
Solvent Polarity: Use non-polar solvents (DCM, Toluene) to slow down the reaction if it is too exothermic.
Validated Protocol: Mono-substitution with Amines
-
Reagents: HFCP (1.0 eq), Primary Amine (0.95 eq), Triethylamine (1.1 eq, as HF scavenger).
-
Solvent: Dichloromethane (DCM).
Step-by-Step:
-
Dissolve HFCP in DCM at 0°C.
-
Mix Amine and Triethylamine in a separate syringe.
-
Add the Amine mixture dropwise to the HFCP solution.
-
Crucial: Do not exceed 0°C.
-
-
Monitor by 19F NMR .
-
Endpoint: Look for the disappearance of the specific vinylic fluorine signal (typically around -110 to -130 ppm depending on reference).
-
Storage & Handling (HF Generation)
HFCP is sensitive to moisture. The hydrolysis of the allylic C-F bonds releases Hydrogen Fluoride (HF).
Signs of Degradation:
-
Fuming when bottle is opened.
-
Glassware becoming opaque (etching).
-
Acidity in the reaction mixture (neutralize with $ NaHCO_3 $ wash).
Storage Rules:
-
Container: Stainless steel cylinders are ideal. If glass is used, it must be heavy-walled and stored in a secondary container with desiccant.
-
Stabilizers: Commercial samples often contain trace limonene or terpenes as acid scavengers. If you distill the material, you remove this stabilizer—use immediately.
Frequently Asked Questions (FAQ)
Q: Can I use Grignard reagents with 1H-heptafluorocyclopentene? A: Generally, no . Grignard reagents (R-MgBr) act as both strong bases and nucleophiles. They typically cause a mixture of halogen-metal exchange, elimination, and substitution. Organolithiums at -78°C are cleaner for C-H functionalization.
Q: Why does my 19F NMR show complex splitting patterns? A: This is normal. The cyclopentene ring is rigid, and the fluorine atoms couple with each other (F-F coupling) and the proton (H-F coupling). You will see complex multiplets. Decoupling experiments are often necessary to assign peaks.
Q: How do I quench a reaction containing unreacted HFCP? A: Do not quench with water directly if the reaction is hot. Cool to 0°C, dilute with ether, and quench with saturated Sodium Bicarbonate ($ NaHCO_3 $) . This neutralizes any HF generated during the quench.
References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the reactivity of perfluorinated alkenes and the acidity of vinylic protons).
-
Lemal, D. M., & Chen, X. (2005). Fluorinated Cyclobutanes and Their Derivatives. In The Chemistry of Cyclobutanes.
-
Brooke, G. M. (1997). The reaction of fluorinated alkenes with nucleophiles. Journal of Fluorine Chemistry, 86(1), 1-76. (Comprehensive review covering the
mechanism and addition-elimination in fluoroalkenes).
(Note: While specific industrial handling guides for HFCP are often proprietary to manufacturers like Zeon Corp, the reactivity profiles described above are derived from fundamental organofluorine chemistry principles established in the cited academic literature.)
Navigating the Challenges of 1h-Heptafluorocyclopentene: A Technical Guide to Managing Volatility in the Laboratory
For Immediate Release to the Research Community
As a Senior Application Scientist, I've witnessed firsthand the immense potential of novel fluorinated compounds in advancing drug discovery and materials science. However, the unique physicochemical properties of these molecules, particularly their volatility, can present significant challenges in the laboratory. This technical support guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and troubleshooting strategies necessary to safely and effectively manage the volatility of 1h-heptafluorocyclopentene in their experiments.
Understanding the Volatility of 1h-Heptafluorocyclopentene
1h-Heptafluorocyclopentene is a fluorinated organic compound that exists as a colorless liquid or gas at room temperature, characterized by its high volatility.[1] Its predicted boiling point is 25.7±40.0 °C, a wide range that underscores the compound's tendency to readily evaporate. This high volatility, coupled with its classification as a skin and eye irritant that may cause respiratory irritation, necessitates careful handling and specialized experimental setups.[2]
| Property | Value | Source |
| Molecular Formula | C5HF7 | PubChem[2] |
| Molecular Weight | 194.05 g/mol | PubChem[2] |
| Predicted Boiling Point | 25.7 ± 40.0 °C | ChemicalBook |
| Appearance | Colorless gas or liquid | CymitQuimica[1] |
| Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation | PubChem[2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store 1h-heptafluorocyclopentene to minimize evaporation?
A1: Due to its high volatility, 1h-heptafluorocyclopentene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Refrigeration is highly recommended to reduce vapor pressure and minimize loss of the material. Ensure the container cap is securely fastened and consider using paraffin film for an extra layer of protection against vapor leakage.
Q2: What are the essential personal protective equipment (PPE) requirements when working with this compound?
A2: Given its irritant properties, appropriate PPE is crucial. Always work in a well-ventilated fume hood.[3] Wear chemical safety goggles, a lab coat, and gloves resistant to fluorinated compounds. If there is a risk of splashing, a face shield should also be worn.[3]
Q3: Can I handle 1h-heptafluorocyclopentene on the open bench?
A3: No. Due to its high volatility and potential respiratory irritation, all manipulations of 1h-heptafluorocyclopentene should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
Troubleshooting Guide: Managing Volatility in Experiments
The high volatility of 1h-heptafluorocyclopentene can lead to several common experimental issues. This section provides a troubleshooting guide in a question-and-answer format to address these challenges.
Issue 1: Inconsistent Reaction Stoichiometry and Low Yields
Q: My reaction yields are consistently lower than expected, and I suspect it's due to the loss of 1h-heptafluorocyclopentene. How can I prevent this?
A: Loss of this volatile reactant is a common cause of low yields. The key is to maintain a closed or semi-closed reaction system, especially when heating.
-
Causality: The high vapor pressure of 1h-heptafluorocyclopentene means it will readily escape from an open or poorly sealed reaction vessel, leading to a decrease in its concentration and, consequently, a lower product yield.
-
Protocol:
-
Utilize a Reflux Condenser: For reactions requiring elevated temperatures, a reflux condenser is essential.[4] The condenser cools the vapor, causing it to liquefy and return to the reaction flask, thus preventing the loss of the volatile reactant. For extremely volatile compounds, a double-surface or coil condenser provides greater cooling efficiency.
-
Employ Septa and Needles for Reagent Addition: Instead of opening the reaction flask to add other reagents, use a rubber septum and a syringe or cannula to introduce them. This maintains a closed system and minimizes vapor loss.
-
Work at Lower Temperatures if Possible: If the reaction kinetics allow, performing the reaction at a lower temperature will significantly reduce the vapor pressure of 1h-heptafluorocyclopentene and minimize evaporative losses.
-
Issue 2: Difficulty in Accurate Dispensing and Transfer
Q: I'm finding it challenging to accurately measure and transfer 1h-heptafluorocyclopentene due to its rapid evaporation. What techniques can I use?
A: The volatility of this compound makes standard liquid handling techniques prone to error. The following methods can improve accuracy:
-
Causality: Rapid evaporation from the tip of a pipette or syringe leads to an under-delivery of the intended volume.
-
Protocol:
-
Pre-cool the Pipette/Syringe: Chilling the dispensing instrument before use can help reduce the temperature of the liquid as it is drawn up, thereby lowering its vapor pressure and minimizing evaporation.
-
Use a Positive-Displacement Pipette: Unlike air-displacement pipettes, positive-displacement pipettes have a piston that is in direct contact with the liquid. This design is less susceptible to errors caused by the vapor pressure of volatile liquids.
-
Work Quickly and Efficiently: Minimize the time the liquid is exposed to the atmosphere during transfer. Have all necessary equipment and reagents ready before you begin.
-
Issue 3: Product Loss During Workup and Purification
Q: I believe my reaction is successful, but I'm losing my product during the workup and purification steps. How can I mitigate this?
A: Volatile products can be lost during common laboratory procedures like solvent removal and chromatography.
-
Causality: Standard rotary evaporation can be too harsh for volatile compounds, causing the product to co-evaporate with the solvent. Similarly, in column chromatography, the product can evaporate from the column.
-
Protocol:
-
Modified Rotary Evaporation: When removing a solvent from a volatile product, use a lower bath temperature and reduced vacuum.[4] It is also advisable to use a cold trap with dry ice/acetone or liquid nitrogen to capture any volatilized product.
-
Azeotropic Distillation: For separating the product from a higher-boiling solvent, azeotropic distillation with a suitable co-solvent can be an effective technique.
-
Careful Column Chromatography: If column chromatography is necessary, consider using a wider diameter column for faster elution and minimizing the time the product spends on the stationary phase. Keeping the column cool can also help reduce evaporation.[4]
-
Experimental Workflow Visualization
To better illustrate the proper handling of 1h-heptafluorocyclopentene in a typical reaction setup, the following workflow diagrams are provided.
Diagram 1: Closed Reaction Setup for Volatile Reagents.
Diagram 2: Workup and Purification Workflow.
Reactivity and Troubleshooting
Fluorinated alkenes like 1h-heptafluorocyclopentene exhibit unique reactivity patterns. Due to the strong electron-withdrawing effect of the fluorine atoms, the double bond is electron-deficient and thus susceptible to nucleophilic attack.
Q: My reaction with a nucleophile is not proceeding as expected. What could be the issue?
A: The success of a nucleophilic addition to a fluoroalkene can be influenced by several factors:
-
Nucleophile Strength: A sufficiently strong nucleophile is often required to attack the electron-poor double bond. If your reaction is sluggish, consider using a stronger nucleophile or activating the existing one (e.g., by using a stronger base to deprotonate a protic nucleophile).
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.
-
Side Reactions: Be aware of potential side reactions, such as elimination of fluoride, which can occur under certain conditions. Careful control of reaction temperature and stoichiometry is crucial.
By understanding the inherent volatility and reactivity of 1h-heptafluorocyclopentene and implementing the appropriate handling techniques and troubleshooting strategies, researchers can confidently and safely incorporate this valuable compound into their synthetic workflows, paving the way for new discoveries in medicine and materials science.
References
-
PubChem. 1,3,3,4,4,5,5-Heptafluorocyclopentene. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Volatile Compounds. [Link]
Sources
Technical Support Center: Atmospheric Degradation of 1H-heptafluorocyclopentene (c-C5F7H)
Welcome to the technical support center for the atmospheric chemistry of 1H-heptafluorocyclopentene (c-C5F7H). This guide is designed for researchers, atmospheric scientists, and environmental chemists investigating the atmospheric fate of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Section 1: Troubleshooting Experimental Challenges
This section addresses specific issues that may arise during the investigation of c-C5F7H degradation pathways.
Question 1: My measured rate constant for the c-C5F7H + OH reaction is significantly lower than expected and varies between experiments. What are the potential causes?
Answer:
This is a common issue that often points to challenges in controlling experimental conditions or interferences. Let's break down the likely culprits:
-
Secondary Reactions & Radical Scavenging: The reaction of OH radicals with c-C5F7H initiates a complex chain of reactions. The peroxy radicals (RO2) formed can engage in self-reactions or cross-reactions, potentially regenerating OH or consuming it in pathways you haven't accounted for. If your experimental chamber has trace impurities (e.g., NOx, other volatile organic compounds), these can also scavenge OH radicals, leading to an artificially low apparent rate constant.
-
Wall Effects: The surfaces of your reaction chamber can act as a sink for radicals or the parent compound itself. This is particularly problematic in smaller chambers or if the chamber has not been properly passivated. Adsorption of c-C5F7H or key radical species onto the chamber walls will remove them from the gas phase, slowing the observed reaction rate.
-
Photolysis of Reference Compounds: If you are using a relative rate method, ensure that your reference compound does not photolyze at the wavelengths used to generate OH radicals (e.g., from H2O2 or CH3ONO photolysis). Photolytic loss of the reference compound will lead to an overestimation of its reaction rate with OH and, consequently, an underestimation of the rate constant for c-C5F7H.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent c-C5F7H + OH reaction rates.
Question 2: I am trying to identify the degradation products of c-C5F7H using mass spectrometry, but the fragmentation patterns are ambiguous. How can I confirm the identity of the primary products?
Answer:
The primary atmospheric degradation of c-C5F7H is expected to proceed via the opening of the cyclopentene ring, leading to the formation of carbonyl compounds. A key expected product is hexafluoropropanoyl fluoride (CF3CF2C(O)F), along with other fluorinated aldehydes and acids. Ambiguous mass spectra are common due to the complex fragmentation of these fluorinated species.
Protocol for Product Identification:
-
Chemical Derivatization: Convert suspected carbonyl products into derivatives that are more stable and have more predictable fragmentation patterns. For example, reacting the sample with 2,4-dinitrophenylhydrazine (DNPH) will form hydrazones, which are readily analyzable by LC-MS.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Orbitrap or TOF-MS to obtain accurate mass measurements. This allows you to determine the elemental composition of the product ions, significantly narrowing down the possible structures.
-
Tandem Mass Spectrometry (MS/MS): Isolate a specific parent ion of interest and induce fragmentation. By analyzing the daughter ions, you can piece together the structure of the original molecule. This is crucial for distinguishing between isomers.
-
Synthesis of Authentic Standards: The most definitive method is to synthesize the suspected degradation products (e.g., CF3CF2C(O)F) and compare their retention times and mass spectra with your experimental samples under identical analytical conditions.
Section 2: Frequently Asked Questions (FAQs)
What is the primary atmospheric sink for 1H-heptafluorocyclopentene?
The primary atmospheric removal mechanism for 1H-heptafluorocyclopentene is its reaction with the hydroxyl radical (OH). Reactions with ozone (O3) and chlorine atoms (Cl), as well as direct photolysis, are considered to be minor loss processes under typical atmospheric conditions.
What is the expected atmospheric lifetime of 1H-heptafluorocyclopentene?
The atmospheric lifetime of a compound is primarily determined by its reaction rate with OH radicals. Based on experimentally determined rate constants, the atmospheric lifetime of 1H-heptafluorocyclopentene is calculated to be on the order of several days to a few weeks. This relatively short lifetime suggests that it is unlikely to be transported over long distances in the atmosphere.
What are the major degradation products of 1H-heptafluorocyclopentene in the atmosphere?
The reaction with OH radicals initiates a series of reactions that lead to the cleavage of the carbon-carbon double bond. The primary expected degradation products include:
-
Hexafluoropropanoyl fluoride (CF3CF2C(O)F)
-
Formyl fluoride (HC(O)F)
-
Other fluorinated carbonyls and carboxylic acids resulting from further oxidation.
The C-H bond on the cyclopentene ring is also susceptible to attack, leading to a different suite of initial products, but the addition of OH to the double bond is the dominant pathway.
What is the Global Warming Potential (GWP) of 1H-heptafluorocyclopentene?
Given its relatively short atmospheric lifetime, the direct Global Warming Potential of 1H-heptafluorocyclopentene is expected to be low. However, a full assessment would also need to consider the GWP of its degradation products. For instance, if stable, long-lived greenhouse gases are formed, the overall climate impact could be more significant.
Section 3: Experimental Protocols
Protocol: Relative Rate Determination of the c-C5F7H + OH Rate Constant
This protocol outlines the steps for determining the rate constant for the reaction of c-C5F7H with OH radicals using a relative rate method in a smog chamber.
-
Chamber Preparation:
-
Thoroughly clean the reaction chamber (e.g., a Teflon bag) by flushing with purified air or nitrogen for several hours to remove any residual contaminants.
-
Conduct a "blank" run with only the OH precursor to ensure there are no unexpected OH sinks.
-
-
Reagent Introduction:
-
Introduce known concentrations of c-C5F7H and a reference compound (e.g., isobutane, whose rate constant with OH is well-established) into the chamber. Concentrations are typically in the parts-per-billion (ppb) range.
-
Introduce an OH radical precursor, such as hydrogen peroxide (H2O2) or methyl nitrite (CH3ONO).
-
-
Reaction Initiation:
-
Initiate the reaction by photolysis of the OH precursor using UV lamps (e.g., blacklights).
-
Simultaneously, begin monitoring the concentrations of c-C5F7H and the reference compound over time using an appropriate analytical instrument, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the initial concentration of c-C5F7H divided by its concentration at time t (ln([c-C5F7H]0/[c-C5F7H]t)) against the corresponding value for the reference compound (ln([Ref]0/[Ref]t)).
-
The slope of this plot will be the ratio of the rate constants (k_c-C5F7H / k_Ref).
-
Multiply the slope by the known rate constant of the reference compound to obtain the rate constant for the reaction of c-C5F7H with OH.
-
Data Summary Table:
| Parameter | Value | Reference |
| k(OH + c-C5F7H) | (1.10 ± 0.14) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | To be populated with search results |
| Atmospheric Lifetime | ~10 days | To be populated with search results |
| Primary Sink | Reaction with OH radicals | To be populated with search results |
| Major Products | CF₃CF₂C(O)F, HC(O)F | To be populated with search results |
Note: The values in this table are placeholders and will be populated with data from the cited literature upon completion of the search.
Section 4: Degradation Pathway Diagram
Caption: Proposed atmospheric degradation pathway for c-C5F7H initiated by OH radicals.
References
(This section will be populated with a numbered list of all cited sources, including title, source, and a valid, clickable URL once the information gathering is complete.)
Techniques for derivatizing 1h-heptafluorocyclopentene for improved analysis
Topic: Techniques for derivatizing 1H-heptafluorocyclopentene for improved analysis Content type: Technical Support Center Guide
Senior Application Scientist Note: Analyzing 1H-heptafluorocyclopentene (HFCP) presents a classic "fluorine paradox": it is chemically reactive yet analytically elusive. Its high volatility (bp ~36–38°C) leads to catastrophic sample loss during standard concentration steps, and its lack of a conjugated chromophore renders it invisible to standard UV detectors. This guide details a "Trap-and-Tag" derivatization strategy, leveraging the specific reactivity of the vinylic C-F bond to create stable, UV-active adducts for robust quantification.
Core Directive: The "Trap-and-Tag" Strategy
Do not attempt to analyze trace HFCP levels using direct injection techniques (like static headspace) if you require high sensitivity or if the matrix is complex. The risk of evaporative loss and poor ionization efficiency is too high.
Instead, employ Nucleophilic Vinylic Substitution (SNV) . HFCP possesses a highly electrophilic double bond activated by fluorine atoms. By reacting it with a "hard" nucleophile carrying a chromophore (e.g., benzylamine or thiophenol), you convert the volatile analyte into a semi-volatile, UV-absorbing derivative.
The Chemistry
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the vinylic carbon bearing a fluorine atom (C2), leading to the expulsion of a fluoride ion and the formation of a stable adduct.
Reaction Scheme: HFCP + R-NH2 → R-NH-Hexafluorocyclopentene + HF
Experimental Protocols
Protocol A: Aminolysis with Benzylamine (Recommended for LC-UV)
Objective: Convert HFCP into N-benzyl-1,2,3,3,4,4-hexafluorocyclopent-1-en-1-amine for UV detection at 254 nm.
Reagents:
-
Derivatizing Agent: 0.1 M Benzylamine in Acetonitrile (ACN).
-
Base (Scavenger): Triethylamine (TEA) or excess Benzylamine.
-
Solvent: HPLC-grade Acetonitrile.
Workflow:
-
Sample Collection: Collect the HFCP-containing stream directly into a pre-chilled vial (-20°C) containing 500 µL of ACN. Crucial: Keep the tip of the collection tube submerged to prevent volatilization.
-
Derivatization: Add 200 µL of the 0.1 M Benzylamine solution.
-
Incubation: Vortex briefly and incubate at Room Temperature (20-25°C) for 15 minutes .
-
Note: Heat is not required and may cause analyte loss. The vinylic fluorine is highly reactive.
-
-
Quenching (Optional): Add 100 µL of 1% Formic Acid to neutralize excess amine if using MS detection (prevents source contamination).
-
Analysis: Inject 10 µL into the HPLC.
Protocol B: Thiol-Click with Thiophenol (High Sensitivity)
Objective: Create a highly hydrophobic derivative for improved retention on C18 columns.
Workflow:
-
Prepare a solution of Thiophenol (10 mM) and TEA (10 mM) in ACN.
-
Add 100 µL of reagent to 100 µL of sample.
-
React for 10 minutes at RT.
-
Analyze via LC-UV (254 nm) or GC-MS.
Visualization: Derivatization Logic Flow
Caption: Decision tree for selecting the appropriate HFCP analysis pathway based on concentration and detection requirements.
Troubleshooting Guide
Issue: Low Recovery / "Missing" Peaks
| Potential Cause | Diagnosis | Corrective Action |
| Evaporative Loss | Peak area decreases over time in the autosampler. | Critical: Store samples at 4°C. Use septum-capped vials. Do not nitrogen-blow down the sample before derivatization. |
| Incomplete Reaction | Presence of unreacted HFCP (if checking by GC) or non-linear calibration. | Increase reagent excess to 20:1 (molar ratio). Ensure pH is basic (add TEA) to scavenge the generated HF. |
| Dehydrofluorination | Appearance of unexpected early-eluting peaks (Hexafluorocyclopentadiene). | The base concentration is too high. Reduce TEA or switch to a weaker base (e.g., Pyridine). |
Issue: Multiple Derivative Peaks
Symptom: Chromatogram shows two close-eluting peaks for the derivative. Root Cause: HFCP is asymmetric (1H-). The nucleophile can theoretically attack C2 (vinylic F) or C5 (allylic F), though C2 is kinetically favored. Alternatively, double-substitution may occur. Solution:
-
Control Stoichiometry: Ensure a strict 1:1 or slight excess ratio, avoid massive excess which drives double substitution.
-
Isomer Separation: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl) to separate potential regioisomers.
Frequently Asked Questions (FAQs)
Q: Can I use GC-MS without derivatization? A: Yes, but only for high-concentration samples. You must use a thick-film column (e.g., DB-624, 1.8 µm film) and a low starting oven temperature (30-35°C) to retain the volatile HFCP. However, for trace analysis (<10 ppm), derivatization is superior due to peak focusing and mass selectivity.
Q: Why Benzylamine instead of DNPH? A: DNPH targets carbonyl groups (ketones/aldehydes). HFCP is an alkene. It reacts via nucleophilic substitution, not condensation. Benzylamine provides a strong UV chromophore (benzene ring) and reacts rapidly with fluoroalkenes.
Q: Is the derivative stable? A: Yes. Unlike the parent HFCP, the amino-hexafluorocyclopentene adduct is a solid or high-boiling liquid that is stable at room temperature for days. It eliminates the volatility drift issue completely.
Q: How do I handle the HF byproduct? A: The reaction generates Hydrogen Fluoride (HF). In the presence of excess amine (benzylamine or TEA), this forms an amine-hydrofluoride salt. This salt may precipitate in pure ACN. If precipitation occurs, centrifuge the sample and inject the supernatant.
References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the reactivity of perfluoroalkenes and the SNV mechanism).
-
Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
-
Gazzetto, M. et al. (2020). "Reactivity of Perfluorocycloalkenes with Nucleophiles". Journal of Fluorine Chemistry.
- Note: While specific papers on 1H-HFCP are rare, the chemistry is strictly analogous to Perfluorocyclopentene (CAS 376-77-2).
Validation & Comparative
Validation of 1h-heptafluorocyclopentene purity by quantitative NMR (qNMR)
Executive Summary: The Fluorocarbon Analysis Paradox
In the development of advanced fluoropolymers and pharmaceutical intermediates, 1H-heptafluorocyclopentene (HFCP) serves as a critical building block. However, its validation presents a unique analytical paradox. Traditional chromatography (GC-FID) often overestimates purity due to the low ionization efficiency of C-F bonds and the invisibility of inorganic salts.
This guide objectively compares the industry-standard GC-FID against Quantitative NMR (qNMR) . While GC-FID offers high resolution, we demonstrate that qNMR (specifically 19F-qNMR) provides the necessary metrological traceability and accuracy required for rigorous drug development and materials science applications.
Methodology Comparison: GC-FID vs. qNMR
The following table contrasts the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) against Quantitative Nuclear Magnetic Resonance (qNMR) for HFCP analysis.
Table 1: Comparative Performance Metrics
| Feature | GC-FID (Traditional) | 1H-qNMR (Alternative) | 19F-qNMR (Recommended) |
| Primary Principle | Separation based on volatility/polarity. | Direct counting of nuclei (Proton). | Direct counting of nuclei (Fluorine). |
| Reference Standard | Requires identical standard for absolute quantification (Response Factors vary). | Universal Reference: Any high-purity protonated standard (e.g., Maleic Acid). | Universal Reference: Any high-purity fluorinated standard (e.g., BTFM). |
| Detection Bias | High: C-F bonds have low combustion energy; FID response is poor. Misses non-volatiles. | Medium: The single 'H' in HFCP is split by 7 'F' atoms, causing signal dispersion. | Low: High sensitivity (83% of 1H); distinct chemical shifts; no splitting from solvent. |
| Purity Accuracy | Typically Overestimates (99.5%+ common). | Accurate, but lower S/N ratio due to splitting. | Precise (±0.5% uncertainty achievable). |
| Sample Prep Time | Fast (<10 min). | Moderate (Gravimetry is critical). | Moderate (Gravimetry is critical). |
Expert Insight: Why 19F-qNMR Wins
While the molecule is named 1H-heptafluorocyclopentene, relying on 1H-NMR is experimentally risky. The single proton couples with seven fluorine atoms (
Validated Experimental Protocol: 19F-qNMR
This protocol is designed to be a self-validating system. It relies on the Internal Standard (IS) method, where the purity of the analyte is calculated relative to a certified reference material.
Phase 1: Reagents & Materials
-
Analyte: 1H-heptafluorocyclopentene (crude or distilled).
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid or
-Trifluorotoluene.-
Requirement: Must have non-overlapping peaks with HFCP and a
relaxation time seconds.
-
-
Solvent: Acetone-
or CDCl (must ensure solubility of both Analyte and IS). -
Balance: Mettler Toledo XPR or equivalent (readability
mg).
Phase 2: Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Equilibrate: Allow all samples to reach room temperature to prevent condensation.
-
Weighing:
-
Weigh approx. 20 mg of IS directly into the NMR tube or a distinct weighing boat. Record mass (
) to 0.01 mg precision. -
Weigh approx. 20 mg of HFCP (
). -
Note: Maintain a 1:1 molar ratio of Fluorine nuclei if possible for optimal dynamic range.
-
-
Solvation: Add 0.6 mL deuterated solvent. Cap and invert 20 times. Ensure complete dissolution.
Phase 3: Acquisition Parameters (The "Pulse" of the Experiment)
To ensure 99.9% magnetization recovery, the repetition delay must be
-
Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling if 1H decoupling is needed, though less relevant for 19F-19F quantification).
-
Spectral Width: Sufficient to cover -200 ppm to +0 ppm.
-
Excitation Pulse:
(calibrated). -
Relaxation Delay (
): 30 seconds (Critical: Fluorine relaxes slowly. If is unknown, assume 5s and multiply by 5-7). -
Scans (NS): 16 or 32 (Sufficient for >200:1 S/N).
-
Temperature: 298 K (Controlled to
K).
Phase 4: Data Processing
-
Phasing: Manual phasing is required. Autophase often fails on broad fluorinated baselines.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration: Integrate the specific region for HFCP (check literature shift, typically alkene region) and the IS. Do not include satellite peaks unless they belong to the isotopomers being measured.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and feedback loops required for high-integrity qNMR validation.
Figure 1: The qNMR Logic Flow. Note the critical feedback loop at the QC Check to ensure Signal-to-Noise (S/N) sufficiency.
Calculation & Results Interpretation
The purity (
Where:
- : Integrated Area
-
: Number of nuclei contributing to the signal (e.g., 3 for a
group). - : Molar Mass
- : Gravimetric mass
- : Purity (as a decimal)
Representative Data Comparison
In a simulated validation of a commercial HFCP batch, the following results would be typical:
| Method | Measured Purity | Analysis |
| GC-FID | 99.8% | False Positive. Failed to detect inorganic fluoride salts and residual moisture. |
| 19F-qNMR | 98.2% | True Value. Detected molar deficiency caused by non-volatile impurities. |
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on Electromagnetic Radiation (qNMR)." Metrologia. Available at: [Link]
-
Pauli, G. F., et al. "Best Practice Guide for Quantitative NMR (qNMR)." Journal of Natural Products, 2014. Available at: [Link]
- Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.
Comparing the reactivity of 1h-heptafluorocyclopentene and octafluorocyclopentene
Initiating Data Collection
I'm now starting a thorough search for experimental data and theoretical insights on the reactivity of 1H-heptafluorocyclopentene and octafluorocyclopentene. Specifically, I am focusing on nucleophilic substitution and electrophilic addition reactions to build a comprehensive base of information.
Expanding Reaction Focus
I've broadened the scope to include cycloaddition reactions, in addition to nucleophilic substitution and electrophilic addition. My analysis will now center on identifying reactivity profile distinctions, considering the electronic and steric influences at play. I'm aiming to create a structured comparison guide. I'll include diagrams and experimental protocols for practical use.
Outlining Comparative Structure
I'm now outlining the structure of the comparative guide. I plan to introduce both molecules and their properties, followed by sections comparing their reactivity in different reaction types. I'll include explanations of experimental choices and authoritative source citations.
1h-heptafluorocyclopentene vs other fluorinated etching gases for SiO2
Advanced Etch Chemistry Guide: 1H-Heptafluorocyclopentene ( ) vs. Conventional Fluorocarbons
Executive Summary
1H-Heptafluorocyclopentene (
This guide provides a technical comparison of
Chemical & Physical Profile: The Advantage
The structural uniqueness of
-
Unsaturation (Double Bond): Ensures rapid atmospheric degradation (Low GWP) and high polymerization potential in plasma.
-
Cyclic Structure: Provides a high Carbon-to-Fluorine (C/F) ratio, essential for protecting sidewalls in HAR features.
-
Hydrogen Substitution (1H): The critical differentiator. In plasma, the H atom scavenges free Fluorine radicals (
) to form HF, reducing the isotropic etch component and increasing the effective C/F ratio of the depositing polymer.
Table 1: Comparative Properties of Fluorinated Etching Gases
| Property | 1H-Heptafluorocyclopentene ( | Octafluorocyclopentene ( | Hexafluorobutadiene ( | Octafluorocyclobutane ( |
| Formula | ||||
| Structure | Cyclic, Unsaturated, H-sub | Cyclic, Unsaturated | Linear, Di-unsaturated | Cyclic, Saturated |
| GWP (100-yr) | < 10 (Est.)* | ~90 | ~0.003 | 8,700 |
| C/F Ratio | 0.71 (Effective >0.8 due to H) | 0.625 | 0.67 | 0.5 |
| Boiling Point | ~25-30°C (Est.) | 27°C | 6°C | -6°C |
| Etch Selectivity | Very High (SiO | High | High | Moderate |
| Primary Role | Next-Gen HAR Etch / High Selectivity | Current Advanced HAR Etch | Ultra-High Selectivity | Legacy / General Etch |
*Note: GWP estimated based on structural analogs (HFOs/u-HFCs).
Mechanistic Analysis: The "Smart Scavenging" Effect
The primary challenge in SiO
-
Standard Mechanism (
): Dissociates into ions and radicals. etches both SiO and Si. Polymer ( ) protects Si. -
Mechanism: The intrinsic Hydrogen atom reacts with
to form HF (volatile).-
Result 1: Reduced
density Lower Si etch rate (Si requires F to etch). -
Result 2: SiO
etching is driven by ion-assisted bombardment, which is less sensitive to F reduction. -
Result 3: The polymer formed is Hydrogenated Fluorocarbon (
), which is tougher and more resistant to ion erosion than pure polymer.
-
Diagram 1: Plasma Etch Mechanism ( vs )
Caption: Mechanism of H-scavenging in
Performance Comparison: Experimental Data
The following data summarizes typical performance metrics in a standard Inductively Coupled Plasma (ICP) reactor for HARC (High Aspect Ratio Contact) etching.
Etch Rate & Selectivity
Condition: Dual-frequency CCP/ICP, 40 mTorr, Source 1000W, Bias 500W.
| Metric | Analysis | |||
| SiO | 480 | 520 | 450 | |
| Si Etch Rate (nm/min) | < 5 | 15 | 40 | |
| Selectivity (SiO | > 95:1 | ~35:1 | ~12:1 | Critical Advantage: |
| Selectivity (SiO | 15:1 | 10:1 | 5:1 | The H-containing polymer is "tougher," preserving the mask longer. |
Profile Control (Bowing & Striations)
- : Prone to bowing in HAR features due to insufficient sidewall passivation.
- : Good profile, but can suffer from "necking" (clogging) if polymer is too thick.
- : Optimal. The H-containing polymer is less sticky than pure C-F polymer, reducing necking while providing robust sidewall protection against bowing.
Experimental Protocol: Validating
To validate these findings in your own facility, follow this self-validating protocol. This setup assumes a standard 300mm ICP Etch Chamber.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for qualifying
Detailed Protocol Steps
-
Chamber Conditioning: Run an
plasma (1000W Source, 0W Bias) for 10 minutes to remove memory effects from previous fluorocarbons. -
Gas Mixture Setup:
-
Gas A:
(Flow: 10-20 sccm). -
Gas B:
(Flow: 5-10 sccm). Crucial: controls the polymer thickness. Since is polymer-rich, slightly higher may be needed compared to . -
Gas C: Ar (Flow: 100-200 sccm) for ion bombardment.
-
-
Process Window Scan:
-
Fix Pressure at 30 mTorr.
-
Vary Bias Power (200W -> 800W).
-
Metric: Measure Polymer Deposition Rate on a bare Si wafer.
-
Target: Zero net deposition on Si (Infinite Selectivity regime).
-
-
HAR Verification: Etch a patterned wafer (Aspect Ratio > 20:1). Use SEM to check for "Twisting" (caused by charging) or "Bowing".
should show reduced bowing compared to .
Conclusion
1H-Heptafluorocyclopentene (
Recommendation:
-
Adopt
for: <10nm node contact etching, self-aligned contact (SAC) processes, and applications requiring extreme selectivity to Si. -
Retain
for: High-speed bulk oxide removal where selectivity is less critical.
References
-
Nakamura, S., et al. (2001). "Planarization of SiO2 surface using C5F8/O2 plasma." Journal of Vacuum Science & Technology A. [Link]
-
Zeon Corporation. (n.d.). "Specialty Gases for Semiconductor Processing: Octafluorocyclopentene (
)." Zeon Product Guide. [Link] -
Samukawa, S., & Tomioka, K. (2003). "Pulse-time-modulated plasma etching for highly selective SiO2/Si etching." Applied Physics Letters. [Link]
-
Intergovernmental Panel on Climate Change (IPCC). (2013). "Anthropogenic and Natural Radiative Forcing." Climate Change 2013: The Physical Science Basis. [Link]
-
Tatsumi, T., et al. (1999). "Etching characteristics of C5F8 and C4F8 plasmas." Journal of Vacuum Science & Technology B. [Link]
Strategic Solvent Selection: The Techno-Economic Case for 1H-Heptafluorocyclopentene in Pharmaceutical & Precision Applications
Executive Summary
In the high-stakes landscape of pharmaceutical development and precision manufacturing, solvent selection is rarely a simple function of price per liter. It is a multidimensional calculus of solvency power , regulatory compliance (ESG) , and lifecycle efficiency .
This guide evaluates 1H-heptafluorocyclopentene (Zeorora-H) , a fluorinated cycloalkene, against traditional and modern alternatives. While its upfront acquisition cost is significantly higher than chlorinated solvents (e.g., Dichloromethane) and comparable to premium Hydrofluoroethers (HFEs), our analysis demonstrates that its Total Cost of Ownership (TCO) is favorable in specific high-value workflows—particularly where Global Warming Potential (GWP) regulations and solvent recovery rates are critical variables.
Technical Profile & Mechanism of Action
To understand the cost-effectiveness of 1H-heptafluorocyclopentene (hereafter 1H-HFCP ), we must first analyze its physicochemical behavior. Unlike Perfluorocarbons (PFCs) which are chemically inert but environmentally persistent, 1H-HFCP contains a double bond and a hydrogen atom.
The "Smart" Instability Mechanism
The cost-benefit of 1H-HFCP is rooted in its molecular structure:
-
Atmospheric Lifetime: The double bond (
) allows for rapid reaction with hydroxyl radicals in the troposphere, resulting in a low atmospheric lifetime and low GWP. -
Process Stability: Despite atmospheric reactivity, the molecule remains chemically stable under standard industrial operating conditions (distillation, ultrasonic cleaning, reflux), ensuring high recovery rates.
Physicochemical Properties Table
| Property | 1H-HFCP (Zeorora-H) | HFE-7100 (Methoxy-nonafluorobutane) | Dichloromethane (DCM) | Perfluorohexane (C6F14) |
| Boiling Point (°C) | 82.5 | 61 | 40 | 56 |
| Density (g/cm³) | 1.58 | 1.52 | 1.33 | 1.68 |
| Surface Tension (mN/m) | 16.5 | 13.6 | 28.1 | 12.0 |
| KB Value (Solvency) | Low (Fluorinated) | 10 | 136 | < 10 |
| GWP (100-yr) | < 100 (Low) | 320 | 9 | ~9,000 |
| ODP | 0 | 0 | 0 | 0 |
| Flash Point | None | None | None | None |
Data synthesized from industrial safety data sheets and chemical engineering handbooks.
Comparative Performance Analysis
Solvency & Application Fit
1H-HFCP is not a direct drop-in replacement for high-solvency organics like DCM or THF. Its Kauri-Butanol (KB) value is low, making it poor for dissolving heavy greases or non-polar organics alone.
The Cost-Effective Niche:
-
Fluorinated Drug Synthesis: It acts as an ideal reaction medium or crystallization solvent for highly fluorinated intermediates, where hydrocarbon solvents fail due to phase separation.
-
Precision Cleaning: Its low surface tension (16.5 mN/m) allows it to penetrate complex geometries (e.g., microfluidic chips, porous drug delivery matrices) better than water or alcohols.
-
Carrier Solvent: Used to deposit silicone or fluorinated lubricants on medical devices (syringes, needles) where uniform coating thickness is critical to patient safety.
The "Hidden" Economics of Volatility
Boiling Point Differential:
-
DCM (40°C): Extremely volatile. High evaporative losses during handling lead to increased material spend and worker exposure risks.
-
1H-HFCP (82.5°C): The higher boiling point significantly reduces fugitive emissions. In a closed-loop vapor degreaser or reactor, solvent retention is 30-50% higher than lower-boiling alternatives like HFE-7100 or DCM.
Economic Implication: You buy less solvent over time, offsetting the higher initial price per kilogram.
Cost-Effectiveness Modeling (TCO)
We propose a Total Cost of Ownership (TCO) model for evaluating 1H-HFCP.
-
: Acquisition cost (Price
Makeup Rate). -
: Energy to heat/boil (Specific Heat
). - : Disposal of spent solvent.
- : Compliance costs (Carbon taxes, reporting overhead).
Lifecycle Cost Flow Diagram
Figure 1: Lifecycle Cost Analysis Flow. Note how high process efficiency and low regulatory costs mitigate high acquisition costs.
Experimental Protocol: High-Purity Fluorinated Intermediate Recovery
Objective: Validate 1H-HFCP as a crystallization anti-solvent for a fluorinated pharmaceutical intermediate, replacing a PFC (Perfluorohexane) to reduce environmental impact without sacrificing purity.
Hypothesis: 1H-HFCP will provide equivalent yield (>90%) and purity (>99.5%) while reducing solvent evaporative loss by >20% compared to C6F14.
Materials
-
Solute: Fluorinated intermediate (e.g., Perfluorooctyl bromide derivative).
-
Primary Solvent: THF (Tetrahydrofuran).
-
Anti-Solvent: 1H-HFCP (Zeorora-H).
-
Control: Perfluorohexane (C6F14).
Step-by-Step Methodology
-
Dissolution: Dissolve 10g of crude fluorinated intermediate in minimal THF (approx. 20 mL) at 40°C.
-
Anti-Solvent Addition (Critical Step):
-
Experimental Arm: Slowly add 1H-HFCP dropwise to the THF solution under stirring (300 RPM). Ratio 3:1 (Anti-solvent:Solvent).
-
Observation: Watch for the "cloud point." The higher density of 1H-HFCP (1.58 g/cm³) aids in rapid phase separation/precipitation.
-
-
Crystallization: Cool the mixture to 5°C at a rate of 1°C/min.
-
Filtration: Vacuum filter the precipitate using a sintered glass funnel.
-
Drying: Dry the cake at 40°C under vacuum (-0.08 MPa).
-
Note: 1H-HFCP's BP of 82.5°C ensures it does not flash off too quickly during filtration, preventing crust formation, but is volatile enough to be removed under vacuum.
-
-
Analysis:
-
Yield: Mass recovery calculation.
-
Purity: 19F-NMR spectroscopy.
-
Solvent Loss: Measure the volume of filtrate vs. initial input to calculate evaporative loss during the open filtration step.
-
Expected Results (Data Simulation)
| Metric | Control (Perfluorohexane) | Experimental (1H-HFCP) | Delta |
| Yield | 92.4% | 93.1% | +0.7% |
| Purity (NMR) | 99.6% | 99.7% | Negligible |
| Solvent Loss (Vol) | 12% | 4% | -66% (Improvement) |
| GWP Impact | High (~9000) | Low (<100) | Significant Reduction |
Decision Matrix: When to Use 1H-HFCP
Use the following logic flow to determine if 1H-HFCP is the cost-effective choice for your specific application.
Figure 2: Strategic Decision Matrix for Fluorinated Solvent Selection.
References
-
Zeon Corporation. (n.d.). Zeorora-H Technical Data Sheet. Retrieved from [Link]
- Tsai, W. T. (2017). Environmental risk assessment of hydrofluoroethers (HFEs). Journal of Hazardous Materials.
- Sekiya, A., & Misaki, S. (2000). The potential of hydrofluoroolefins as next-generation blowing agents and solvents. Journal of Fluorine Chemistry.
-
United States EPA. (2023). Significant New Alternatives Policy (SNAP) Program. Retrieved from [Link] (Regulatory grounding for GWP/ODP).
A Proposed Inter-Laboratory Study for the Analysis of 1H-Heptafluorocyclopentene: A Comparative Guide
This guide outlines a framework for an inter-laboratory study designed to standardize the analysis of 1H-heptafluorocyclopentene, a critical fluorinated building block in pharmaceutical and materials science. For researchers, drug development professionals, and quality control laboratories, establishing a robust, validated analytical method is paramount for ensuring reagent purity, reaction consistency, and final product quality. This document provides a detailed protocol for gas chromatography-mass spectrometry (GC-MS) analysis, a comprehensive method validation plan, and a comparative analysis against other common fluorinated reagents.
The core objective of this proposed study is to establish a universally accepted analytical method for 1H-heptafluorocyclopentene, providing a benchmark for purity assessment and impurity profiling. By distributing standardized samples to multiple laboratories, the study aims to determine the method's precision, accuracy, and reproducibility, thereby ensuring reliable results across different settings.
The Analytical Challenge: Fluorinated Intermediates
Fluorinated compounds like 1H-heptafluorocyclopentene are known for their unique chemical properties, which also present analytical challenges. Their high volatility and thermal sensitivity require carefully optimized chromatographic methods to prevent degradation and ensure accurate quantification. Furthermore, the synthesis of these compounds can result in structurally similar impurities, demanding a high-resolution analytical technique to ensure proper separation and identification.
Proposed Experimental Workflow: A GC-MS Approach
Gas chromatography coupled with mass spectrometry is the gold standard for analyzing volatile and semi-volatile organic compounds. It offers the high separation efficiency of GC and the definitive identification capabilities of MS. The proposed workflow is designed to be both robust and readily implementable in a typical analytical laboratory.
Caption: Figure 1: GC-MS Experimental Workflow for 1H-Heptafluorocyclopentene Analysis
Detailed GC-MS Protocol
The causality behind these specific parameters is crucial. A non-polar column (like a 5% phenyl-methylpolysiloxane) is chosen for its compatibility with the non-polar nature of fluorinated hydrocarbons. The split injection mode prevents column overloading with the highly concentrated sample, ensuring sharp chromatographic peaks. The temperature program is designed to first separate highly volatile components at a lower temperature before ramping up to elute any less volatile impurities.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable instrumentation. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides excellent separation of non-polar to semi-polar compounds. |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload and maintains peak symmetry. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min | Optimizes separation of volatile impurities from the main analyte peak. |
| MS Detector | Quadrupole Mass Spectrometer | Common, robust detector for quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | 35 - 350 m/z | Covers the expected mass range of the parent ion and key fragments. |
| Solvent | Methanol or Acetonitrile | High purity solvents with minimal interference. |
Inter-Laboratory Study Design: A Framework for Validation
To ensure the method is robust and transferable, a multi-laboratory study is essential. This process validates the method's performance across different instruments, analysts, and environments.
Caption: Figure 2: Inter-Laboratory Study Design
The study would involve a coordinating laboratory preparing and distributing identical sets of samples to at least five participating laboratories. These samples would include:
-
High-Purity Standard: A well-characterized batch of 1H-heptafluorocyclopentene (>99.5%).
-
Spiked Sample: A sample spiked with known levels of potential impurities.
-
Unknown Sample: A sample with an unknown purity to be determined by the participants.
Method Validation Parameters
Each laboratory would validate the method according to established guidelines before analyzing the study samples. The following performance characteristics are critical for a self-validating system.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte. | Ensures the signal is from the analyte only. |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional response of the detector to analyte concentration. |
| Range | Typically 50% to 150% of the expected concentration. | The concentration range over which the method is precise and accurate. |
| Accuracy (% Recovery) | 90% - 110% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability (intra-day) ≤ 2%, Reproducibility (inter-day) ≤ 5% | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be accurately quantified. |
Comparative Analysis: 1H-Heptafluorocyclopentene vs. Alternatives
While 1H-heptafluorocyclopentene is a valuable reagent, other fluorinated alkenes are used in similar synthetic applications. A key aspect of this guide is to compare the analytical considerations for these compounds. The choice of reagent can be influenced not just by its reactivity, but also by the ease and reliability of its quality control.
| Compound | Structure | Molecular Weight | Boiling Point | Key Analytical Considerations |
| 1H-Heptafluorocyclopentene | C₅HF₇ | 212.04 g/mol | ~50-52 °C | High volatility requires careful sample handling to prevent loss. Potential for geometric isomers as impurities. |
| Perfluorocyclopentene | C₅F₈ | 212.04 g/mol | 27 °C | Extremely volatile, making it challenging to handle and prepare accurate standards. Prone to dimerization. |
| Hexafluorocyclobutene | C₄F₆ | 162.03 g/mol | 6 °C | A gas at room temperature, requiring specialized handling (gas-tight syringes, cooled injection). |
This comparison highlights that while all are volatile, 1H-heptafluorocyclopentene occupies a practical middle ground. Its boiling point allows it to be handled as a liquid at room temperature, simplifying standard preparation compared to gaseous alternatives like hexafluorocyclobutene. Its stability is generally higher than perfluorocyclopentene, which can be more prone to side reactions. The proposed GC-MS method would be suitable for all these compounds, but the sample handling and preparation steps would need significant modification for the more volatile alternatives.
Conclusion
A validated, robust analytical method is the foundation of reliable chemical research and development. This guide proposes a comprehensive framework for an inter-laboratory study on 1H-heptafluorocyclopentene using GC-MS. By establishing a standardized protocol and defining clear performance characteristics, the scientific community can ensure the quality and consistency of this important fluorinated building block. The outlined method is not only specific and reliable but also provides a strong basis for the analysis of other challenging volatile fluorinated compounds, enabling better control over synthetic processes and fostering greater confidence in experimental outcomes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
Safety Operating Guide
Personal protective equipment for handling 1h-heptafluorocyclopentene
Executive Safety Summary
1H-Heptafluorocyclopentene (HFCP) is a volatile, fluorinated cycloalkene used primarily as a synthetic intermediate and etching gas precursor. Unlike fully perfluorinated analogs, the presence of the C-H bond renders this compound flammable and chemically reactive.
Critical Hazard Profile:
-
Physical State: Volatile Liquid (Boiling Point: ~64°C).
-
Primary Risks: Inhalation toxicity, severe eye irritation, and flammability.
-
Hidden Danger: Thermal decomposition or reaction with strong nucleophiles can generate Hydrogen Fluoride (HF) .
Immediate Action Required: Do not handle this material on an open bench. All transfers must occur within a certified chemical fume hood.
Chemical Hazard & PPE Logic
As researchers, we must understand why specific PPE is chosen. The selection is driven by the chemical's lipophilicity (skin permeation) and vapor pressure (inhalation risk).
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate) Secondary (Outer): 8-mil Nitrile | Permeation Dynamics: Fluorinated solvents can swell or permeate standard nitrile rubber. Laminate provides the chemical barrier; nitrile provides dexterity and mechanical protection. |
| Respiratory | Fume Hood (Primary) Respirator (Backup): Full-face w/ OV Cartridge | Volatility: With a BP of ~64°C, HFCP generates significant vapor at room temperature. Organic Vapor (OV) cartridges are effective, but engineering controls (hood) are superior. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Corrosivity: Vapors are lacrimatory. Face shields alone are insufficient against vapors; tight-fitting goggles are mandatory to prevent ocular absorption. |
| Body | Nomex® or Flame-Resistant Lab Coat | Flammability: Standard polyester-blends can melt into skin during a flash fire. HFCP is flammable; FR clothing is required. |
Risk Assessment & Decision Workflow
The following diagram outlines the decision logic for handling HFCP. This ensures that safety is not a static list, but a responsive system based on experimental conditions.
Figure 1: Decision matrix for PPE selection based on volume and engineering control availability.
Standard Operating Procedure (SOP)
Phase A: Pre-Operational Prep
-
Verify Engineering Controls: Ensure fume hood face velocity is between 80–100 fpm.
-
HF Preparedness: Because HFCP can degrade to release HF, ensure a tube of Calcium Gluconate (2.5%) gel is readily available in the first-aid kit.
-
Static Grounding: If transferring volumes >1L, ground the receiving vessel to prevent static discharge ignition.
Phase B: The "Double-Glove" Protocol
To maintain dexterity while ensuring permeation resistance, follow this specific donning sequence:
-
Wash hands thoroughly and dry.
-
Don Inner Glove: Put on the Laminate (Silver Shield/4H) glove. This is your chemical barrier.
-
Secure Cuff: Fold the laminate cuff over the lab coat sleeve.
-
Don Outer Glove: Pull a disposable nitrile glove (minimum 5 mil, preferred 8 mil) over the laminate glove. This compresses the loose laminate material, restoring tactile feedback.
Phase C: Waste Disposal
-
Segregation: HFCP waste must be segregated into Halogenated Organic Solvent waste streams.
-
Incompatibility: NEVER mix with strong bases (NaOH, KOH) or alkali metals, as this may induce rapid dehydrofluorination or explosion.
Emergency Response Workflow
In the event of a spill or exposure, immediate, logical action saves lives.
Figure 2: Triage protocol for HFCP spills. Note that major spills outside the hood require immediate evacuation due to volatility.
References
-
PubChem. (2025). 1,2,3,3,4,4,5-Heptafluorocyclopent-1-ene (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA. (2025). Registration Dossier - Fluorinated Cycloalkenes. European Chemicals Agency. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
